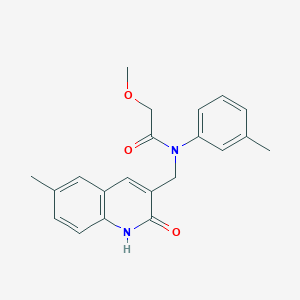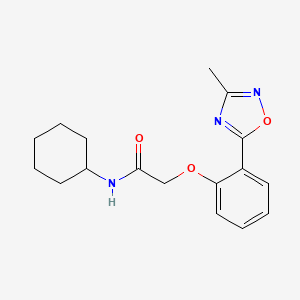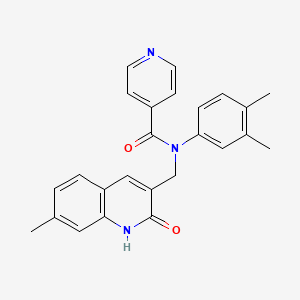
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, also known as HMMA-2, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. It may also have an effect on mitochondrial function and calcium signaling.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve mitochondrial function. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been shown to have a protective effect on neurons and may improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide in lab experiments is its neuroprotective properties, which may make it useful in studying neurodegenerative diseases. Additionally, its fluorescent properties make it useful for imaging studies. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide. One area of research could focus on further elucidating its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, research could focus on optimizing the synthesis method for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide to improve yield and purity. Finally, research could focus on developing new derivatives of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide with improved properties for scientific research.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide involves the reaction of 2-hydroxy-6-methylquinoline with m-tolylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methoxyamine hydrochloride to form N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been studied for its potential use as a fluorescent probe for imaging studies.
properties
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-5-4-6-18(10-14)23(20(24)13-26-3)12-17-11-16-9-15(2)7-8-19(16)22-21(17)25/h4-11H,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAONRMXJDPIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
